molecular formula C17H19N3O2 B5379409 4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole

4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole

Cat. No. B5379409
M. Wt: 297.35 g/mol
InChI Key: MENLBLFESPVBTR-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is known for its unique chemical structure and has shown promising results in several studies.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole is not well understood. However, studies have shown that this compound has the potential to interact with various biological targets, including enzymes and receptors, which could lead to the development of novel therapeutic agents.
Biochemical and Physiological Effects:
Studies have shown that 4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and receptors, which could have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole in lab experiments is its unique chemical structure, which makes it an ideal compound for studying various biological targets. However, one of the limitations of using this compound is its limited availability, which could hinder its widespread use in research.

Future Directions

There are several future directions for the research on 4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole. One of the potential applications of this compound is in the development of novel therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with various biological targets. Further research is also needed to explore the potential applications of this compound in drug discovery and biological research.
In conclusion, 4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole is a synthetic compound that has shown promising results in several studies. This compound has the potential to be used in various fields such as medicinal chemistry, drug discovery, and biological research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole involves a multi-step process that includes the reaction of 4-methoxy-2,5-dimethylphenylacetonitrile with ethyl chloroformate, followed by the reaction with imidazole and 5-methyl-1,3-oxazole. The final product is obtained after purification and characterization.

Scientific Research Applications

The unique chemical structure of 4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole has made it a popular compound for scientific research. This compound has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and biological research.

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11-8-16(21-4)12(2)7-14(11)17-19-15(13(3)22-17)9-20-6-5-18-10-20/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENLBLFESPVBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C2=NC(=C(O2)C)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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